molecular formula C15H26O2 B3301481 2-Decahydronaphthalene pentanoic acid CAS No. 909864-33-1

2-Decahydronaphthalene pentanoic acid

Cat. No.: B3301481
CAS No.: 909864-33-1
M. Wt: 238.37 g/mol
InChI Key: FOSUJQMSNUVRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decahydronaphthalene pentanoic acid is a chemical compound with the molecular formula C15H18O2. It is a derivative of decahydronaphthalene, a bicyclic organic compound, and pentanoic acid, a straight-chain alkyl carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The hydrogenation process requires specific conditions, including the use of a catalyst such as palladium or platinum and high-pressure hydrogen gas .

Industrial Production Methods

Industrial production of 2-Decahydronaphthalene pentanoic acid may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Decahydronaphthalene pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-Decahydronaphthalene pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Decahydronaphthalene pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing their activity and downstream signaling pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decahydronaphthalene pentanoic acid is unique due to its combined structural features of decahydronaphthalene and pentanoic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and acidic characteristics .

Properties

IUPAC Name

5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c16-15(17)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h12-14H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSUJQMSNUVRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Decahydronaphthalene pentanoic acid
Reactant of Route 2
2-Decahydronaphthalene pentanoic acid
Reactant of Route 3
2-Decahydronaphthalene pentanoic acid
Reactant of Route 4
2-Decahydronaphthalene pentanoic acid
Reactant of Route 5
2-Decahydronaphthalene pentanoic acid
Reactant of Route 6
2-Decahydronaphthalene pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.